Beflubutamid

Chiral Herbicide Enantioselective Activity Phytoene Desaturase Inhibition

Beflubutamid acts as an HRAC Group F1 (PDS) inhibitor without reported resistance, making it a strategic rotation partner for cereal herbicides. Its ≥1000-fold enantiomeric potency, exceptional crop safety (≥5-20× tolerance margin), and validated analytical methods guarantee reliable supply, lower environmental loads, and proven authencity.

Molecular Formula C18H17F4NO2
Molecular Weight 355.3 g/mol
CAS No. 113614-08-7
Cat. No. B1667910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeflubutamid
CAS113614-08-7
Synonyms2-(4-fluoro-3-(trifluoromethyl)phenoxy)-N-(phenylmethyl)butanamide
beflubutamid
Molecular FormulaC18H17F4NO2
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24)
InChIKeyFFQPZWRNXKPNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Beflubutamid (CAS 113614-08-7): Herbicide Technical Profile and Procurement Baselines


Beflubutamid (CAS 113614-08-7) is a phenoxybutanamide herbicide classified under HRAC/WSSA Group F1 (formerly Group 12), acting as a phytoene desaturase (PDS) inhibitor that disrupts carotenoid biosynthesis [1]. It is a chiral compound marketed as a racemic mixture, with the (−)-enantiomer exhibiting herbicidal activity at least 1000-fold greater than its (+)-counterpart [2]. Beflubutamid is registered for pre-emergence and early post-emergence control of dicotyledonous weeds in cereal crops including wheat (Triticum aestivum), barley (Hordeum vulgare), rye (Secale cereale), and triticale (× Triticosecale) [3]. Its molecular formula is C₁₈H₁₇F₄NO₂, molecular weight 355.33 g/mol, and it bears a tetrafluorocarbon-phenyl pharmacophore characteristic of PDS inhibitors in the F1 group [1].

Why Generic PDS Inhibitor Substitution Fails for Beflubutamid-Containing Formulations


Generic substitution among HRAC Group F1 herbicides is scientifically unsound due to pronounced enantioselective potency differences, divergent weed control spectra, and distinct enantioselective degradation kinetics in soil. Beflubutamid exists as a racemate where only the (−)-enantiomer contributes herbicidal activity; substitution with a racemic analog lacking comparable enantiomeric potency differential would require significantly higher application rates, increasing environmental load without commensurate efficacy gains [1]. Furthermore, beflubutamid exhibits a resistance profile distinct from other PDS inhibitors such as norflurazon and clomazone, which have documented target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms, whereas beflubutamid currently has no reported resistance [2]. These factors preclude simple class-based interchange without compromising performance and stewardship objectives.

Beflubutamid (CAS 113614-08-7): Quantitative Differentiation Evidence vs. Analogs


Enantiomeric Potency Differential: (−)-Beflubutamid vs. (+)-Beflubutamid

The herbicidal activity of beflubutamid is almost exclusively attributable to its (−)-enantiomer. In standardized biotests with garden cress (Lepidium sativum), (−)-beflubutamid demonstrated at least 1000-fold higher potency than the (+)-enantiomer [1]. This finding was independently corroborated across multiple studies, confirming that the (+)-enantiomer contributes negligibly to herbicidal efficacy while still contributing to environmental loading when racemic formulations are used [2].

Chiral Herbicide Enantioselective Activity Phytoene Desaturase Inhibition

Crop Selectivity Profile: Wheat and Barley Tolerance to Beflubutamid

Beflubutamid exhibits exceptional crop safety margins in wheat and barley, tolerating application rates several-fold higher than recommended field rates. Wheat demonstrates tolerance to doses up to 1000 g/ha, while barley remains safe up to 500 g/ha [1]. These margins significantly exceed typical application rates of 50–100 g/ha for the enantiopure form or racemic formulations [2].

Crop Safety Selective Herbicide Cereal Tolerance

Soil Persistence Profile: Beflubutamid DT50 vs. PDS Inhibitor Class Benchmarks

Beflubutamid is characterized as non-persistent in soil, with a low risk of groundwater contamination [1]. Degradation studies in alkaline and acidic soils revealed DT50 values consistent with rapid dissipation, though enantioselective degradation was observed—the herbicidally active (−)-enantiomer degraded slightly slower in alkaline soil [2]. This contrasts with other PDS inhibitors like diflufenican, which exhibits longer soil persistence and greater potential for carryover.

Soil Persistence Environmental Fate DT50

Resistance Profile: No Reported Resistance for Beflubutamid vs. TSR/NTSR in Other PDS Inhibitors

Current resistance monitoring data indicate no reported cases of weed resistance to beflubutamid [1]. In contrast, other PDS inhibitors such as norflurazon have documented target-site resistance (TSR), while clomazone exhibits non-target-site resistance (NTSR) mechanisms [2]. This absence of resistance may be attributable to beflubutamid's unique binding interactions with PDS, as revealed by comparative crystallographic studies of plant and mammalian 4-hydroxyphenylpyruvate dioxygenases [3].

Herbicide Resistance PDS Inhibitors HRAC Group F1

Analytical Chiral Separation: HPLC Resolution of Beflubutamid Enantiomers for Quality Control

Robust chiral HPLC methods have been established for the baseline separation of beflubutamid enantiomers and its two primary metabolites [1]. These validated methods enable precise quantification of enantiomeric purity in formulated products and facilitate enantioselective monitoring in environmental fate studies [2]. The availability of validated analytical protocols ensures that procurement specifications for enantiopure (−)-beflubutamid can be objectively verified, a critical requirement for quality assurance in commercial formulations.

Chiral HPLC Enantiomer Separation Quality Control

Beflubutamid (CAS 113614-08-7): Validated Application Scenarios Based on Quantitative Evidence


Enantiopure (−)-Beflubutamid Formulation for Dose Reduction in Cereal Herbicide Programs

Based on the ≥1000-fold enantiomeric potency differential [1], procurement of enantiopure (−)-beflubutamid (beflubutamid-M) enables effective weed control at application rates of 50–100 g/ha, representing a substantial reduction from racemic formulation rates. This dose reduction directly translates to lower environmental loading and reduced cost per treated hectare while maintaining equivalent or superior efficacy against target dicotyledonous weeds in wheat and barley.

Resistance Management Tool in PDS Inhibitor Rotation Programs

Given the absence of reported resistance to beflubutamid [2] compared to documented TSR (norflurazon) and NTSR (clomazone) in other HRAC Group F1 herbicides [3], beflubutamid represents a strategic rotational partner for managing PDS inhibitor resistance. Its unique binding profile, as suggested by structural studies of plant PDS [4], may circumvent existing resistance mechanisms, preserving the long-term utility of this mode of action.

Crop-Safe Herbicide for High-Value Wheat and Barley Production Systems

With demonstrated wheat tolerance up to 1000 g/ha and barley tolerance up to 500 g/ha—margins 5–20× above recommended field rates [5]—beflubutamid is uniquely suited for high-value cereal production where crop safety is paramount. This exceptional safety profile permits flexible application timing and reduces the economic risk of phytotoxicity under adverse environmental conditions or variable application accuracy.

Analytical Reference Standard for Chiral Pesticide Quality Control and Environmental Monitoring

Validated chiral HPLC and enantioselective GC-MS methods [6] establish beflubutamid as a reliable analytical reference standard for laboratories conducting enantiomeric purity testing of formulated products or enantioselective environmental fate studies. Procurement of certified reference materials supports regulatory compliance, formulation quality assurance, and environmental monitoring programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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